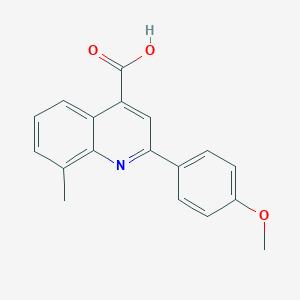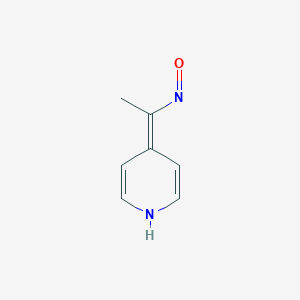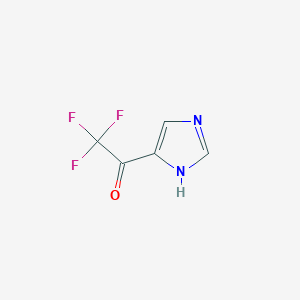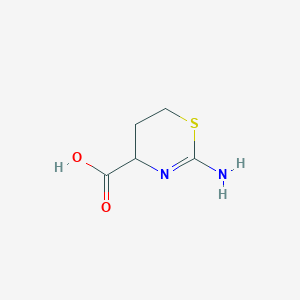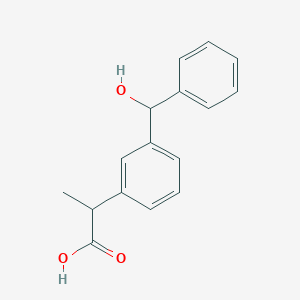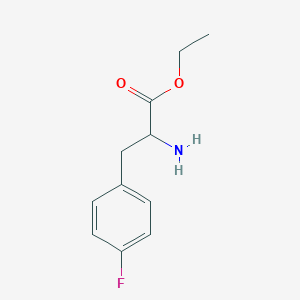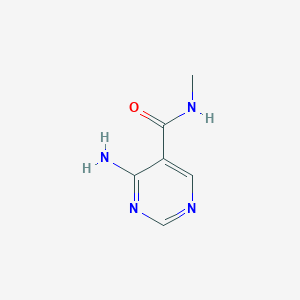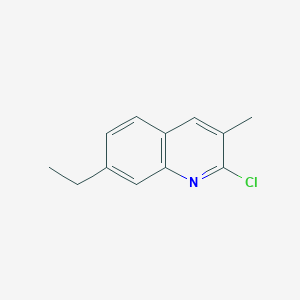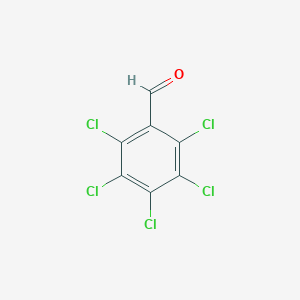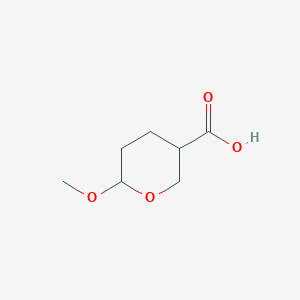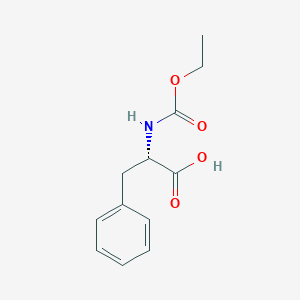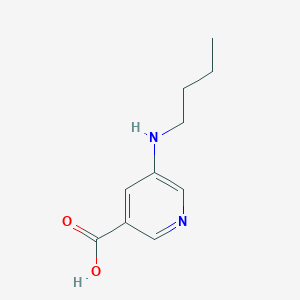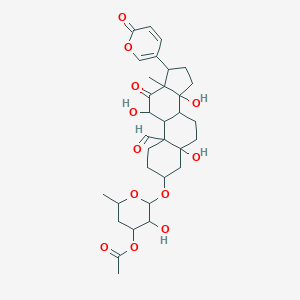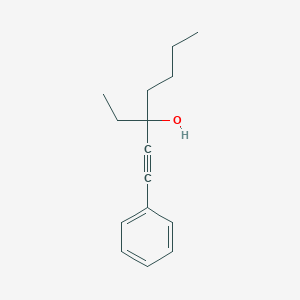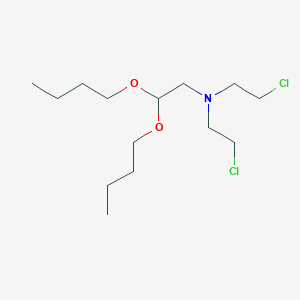
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing. BCNU has been used to treat brain tumors, lymphomas, multiple myeloma, and other types of cancer.
Mecanismo De Acción
BCNU works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between the DNA strands. These cross-links prevent the DNA from replicating and dividing, thereby inhibiting the growth and proliferation of cancer cells. BCNU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BCNU has various biochemical and physiological effects on the body. It can cause bone marrow suppression, which leads to a decrease in the production of blood cells. This can result in anemia, thrombocytopenia, and leukopenia. BCNU can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. It can also cause liver and kidney toxicity, which can lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCNU has several advantages and limitations for lab experiments. One advantage is that it is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that it is a toxic drug that can cause harm to laboratory personnel if not handled properly. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BCNU. One direction is to investigate its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer. Another direction is to study its mechanisms of action in more detail, with the goal of developing more effective and less toxic chemotherapy drugs. Additionally, there is a need to develop more efficient and safer methods for synthesizing BCNU, which could lead to increased availability and lower costs.
Métodos De Síntesis
The synthesis of BCNU involves the reaction of N,N'-bis(2-chloroethyl)urea with acetaldehyde dibutyl acetal. The reaction takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified by various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of brain tumors, such as glioblastoma multiforme, which are difficult to treat with other chemotherapy drugs. BCNU has also been used in combination with other chemotherapy drugs, such as cisplatin and etoposide, to treat various types of cancer.
Propiedades
Número CAS |
102585-23-9 |
|---|---|
Nombre del producto |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Fórmula molecular |
C14H29Cl2NO2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
Clave InChI |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
SMILES canónico |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Otros números CAS |
102585-23-9 |
Sinónimos |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



